1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
Overview
Description
1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study detailed the synthesis of novel compounds, including 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, via refluxing processes and their characterization through physical and spectral data. These compounds demonstrated significant antimicrobial activities, indicating potential applications in the field of medicinal chemistry (Sherekar, Kakade, & Padole, 2021).
- Research focused on synthesizing novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones and their subsequent reduction to benzofuran-3-yl-2-phenylethanols. The study highlights the potential of these compounds in developing new pharmacologically active molecules (Kwiecień & Szychowska, 2006).
- A novel methacrylate monomer containing a benzofuran side group was synthesized and polymerized, leading to the creation of poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) with potential applications in material science due to its significant thermal properties (Koca, Kurt, Kırılmış, & Aydogdu, 2012).
Biological and Pharmacological Activities
- Compounds synthesized from 1-(benzofuran-6-yl)-ethanone demonstrated antimitotic activity, particularly the analogues bearing electron-donating methoxy groups, showing potential as antitumor agents (Umesha, Sowbhagy, & Basavaraju, 2018).
- Kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols was achieved through lipase-catalyzed enantiomer selective acylation, indicating the potential of these compounds in chiral synthesis and pharmaceutical applications (Paizs et al., 2003).
- A new benzofuran derivative isolated from the roots of Petasites hybridus showed moderate inhibitory activity on human breast cancer MCF-7 cells proliferation, suggesting its potential use in cancer treatment (Khaleghi et al., 2011).
Chemical Properties and Applications
- The study on benzofuran substituted chalcone derivatives revealed their suitability for electronic and optoelectronic devices due to their unique UV spectra, mass extinction, band structure, and conductance properties, pointing towards applications in the field of material sciences (Coskun, Gunduz, & Coskun, 2019).
- Another research synthesized a series of benzofuran linked tetralones, evaluating their antimitotic activity, indicating their potential therapeutic applications (Umesha, Sowbhagy, & Basavaraju, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 1-(7-benzofuranyl)-4-methylpiperazine, has been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .
Mode of Action
Based on its structural similarity to other benzofuran derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzofuran derivatives have been shown to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of a bromine atom and methoxy group in the molecule may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on various types of cancer cells . This suggests that 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One may also have potential anti-cancer activity.
Properties
IUPAC Name |
1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQBNIWOOXIDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CC(=C2O1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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